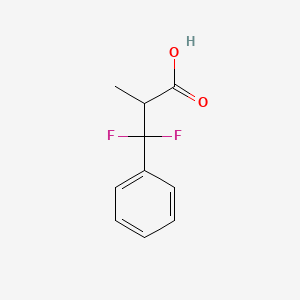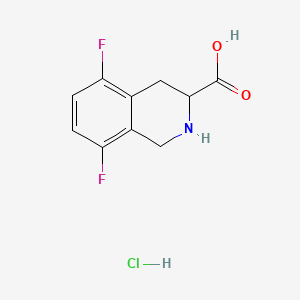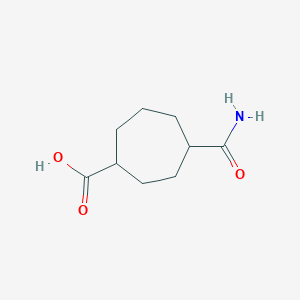
3,3-Difluoro-2-methyl-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-2-methyl-3-phenylpropanoic acid is an organic compound with the molecular formula C10H10F2O2 It is characterized by the presence of two fluorine atoms, a methyl group, and a phenyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-methyl-3-phenylpropanoic acid typically involves the introduction of fluorine atoms into the propanoic acid structure. One common method is the reaction of 2-methyl-3-phenylpropanoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of electrochemical fluorination, where an electric current is passed through a solution containing the precursor compound and a fluorine source. This method allows for the efficient and selective introduction of fluorine atoms into the molecule.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-2-methyl-3-phenylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-2-methyl-3-phenylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-2-methyl-3-phenylpropanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,3-Trifluoro-2,2-dimethylpropionic acid: Another fluorinated propanoic acid with three fluorine atoms.
2-Methyl-3-phenylpropanoic acid: Lacks fluorine atoms, making it less reactive in certain contexts.
3,4-Difluoro-2-((phenylthio)methyl)benzoic acid: Contains a different substitution pattern and additional functional groups.
Uniqueness
3,3-Difluoro-2-methyl-3-phenylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C10H10F2O2 |
|---|---|
Molekulargewicht |
200.18 g/mol |
IUPAC-Name |
3,3-difluoro-2-methyl-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-7(9(13)14)10(11,12)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14) |
InChI-Schlüssel |
ITLUUQASYKLCKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)C(C1=CC=CC=C1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15302137.png)
![Potassium benzo[b]thiophen-7-yltrifluoroborate](/img/structure/B15302147.png)


![2-Chloro-N-(1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)acetamide](/img/structure/B15302159.png)




![Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate](/img/structure/B15302184.png)




